Spiro[3.3]heptan-1-amine hydrochloride
Description
Properties
IUPAC Name |
spiro[3.3]heptan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-2-5-7(6)3-1-4-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMZJZUATWVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986337-81-8 | |
| Record name | spiro[3.3]heptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptan-1-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a dihaloalkane, in the presence of a strong base to form the spirocyclic intermediate. This intermediate is then subjected to amination reactions to introduce the amine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Substitution Reactions
The primary amine group in spiro[3.3]heptan-1-amine hydrochloride participates in nucleophilic substitution reactions, facilitating functional group interconversions.
-
Example : Reaction with methylsulfonyl chloride under basic conditions yields sulfonamide derivatives, critical for modulating biological activity.
Reductive Amination
The amine serves as a precursor for secondary or tertiary amines via reductive amination.
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone (e.g., acetone) | NaBH(OAc)₃, DCE, RT | N-Isopropyl spiro[3.3]heptane | 22% |
Acid-Catalyzed Rearrangements
Under acidic conditions, the spirocyclic framework undergoes strain-relieving rearrangements.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Semipinacol Rearrangement | MsOH or AlCl₃, RT | Spiro[3.3]heptan-1-one derivatives | >90% |
-
The reaction proceeds via protonation of the bicyclobutyl moiety, followed by -shift of a cyclopropylcarbinyl cation .
Ring-Opening Reactions
The strained spirocyclic system undergoes ring-opening under nucleophilic or electrophilic attack.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂O, H₂SO₄, 80°C | Linear amino alcohol derivative | 35% |
-
Ring-opening is selective and depends on the steric environment of the spiro carbon.
Stereochemical Considerations
Reactions starting from enantiomerically enriched this compound retain stereochemistry in products (e.g., 85% ee in rearrangements) . This stereospecificity is critical for chiral drug synthesis.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Replacement
The spiro[3.3]heptane core has been studied as a non-collinear bioisostere of the benzene ring in pharmaceutical compounds. Research indicates that replacing the phenyl ring in FDA-approved drugs such as Vorinostat and Sonidegib with spiro[3.3]heptane can yield patent-free analogs that maintain high biological activity. These saturated analogs showed comparable efficacy in inhibiting the Hedgehog signaling pathway, which is crucial in cancer therapy, demonstrating IC50 values of 0.0015 µM for Sonidegib compared to 0.48 µM and 0.24 µM for its spiro[3.3]heptane derivatives .
Structural Modifications for Enhanced Properties
The incorporation of spiro[3.3]heptane has been shown to improve physicochemical properties such as metabolic stability and lipophilicity. For instance, replacing the meta-substituted phenyl ring in Sonidegib with spiro[3.3]heptane resulted in decreased lipophilicity (clogP reduced from 6.8 to 6.0), while maintaining low water solubility (≤ 1 µM) . This suggests that spiro[3.3]heptane can be strategically utilized to fine-tune drug properties without compromising efficacy.
Polymer Science
Synthesis of Polyamides
Spiro[3.3]heptan-1-amine hydrochloride can serve as a precursor for synthesizing polyamides, which are essential materials in various applications including textiles and plastics. The compound can be converted into polyamide products through established chemical processes . This versatility allows for modifications that enhance the mechanical properties of polyamides, making them suitable for specialized applications.
Plasticizers for Resins
Additionally, this compound has potential applications as a plasticizer for both natural and synthetic resins. The ability to modify the properties of resins makes it valuable in creating materials with tailored characteristics, such as flexibility and durability .
Case Study 1: Anticancer Drug Development
In a study evaluating the replacement of phenyl rings with spiro[3.3]heptane structures, researchers synthesized several analogs of Vorinostat and assessed their biological activities against human hepatocellular carcinoma cells (HepG2). The findings indicated that these analogs retained significant anticancer activity while presenting improved metabolic profiles .
Case Study 2: Polymer Applications
Research on the use of this compound in polyamide synthesis demonstrated that incorporating this compound could lead to enhanced thermal stability and mechanical strength in the resulting materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of spiro[3.3]heptan-1-amine hydrochloride and related compounds:
Fragmentation Patterns and Analytical Behavior
Spiro compounds exhibit characteristic fragmentation at the spiro junction during electron ionization mass spectrometry (EIMS). For example:
- Spiro[3.3]heptan-1-amine derivatives lose fragments corresponding to substituent groups (e.g., methoxy or halogen) .
- Analogous spiro compounds like 3-methoxyspiro[3.3]heptan-1-amine HCl may fragment to yield peaks at m/z = [M⁺ - CH₃O] or [M⁺ - Cl], similar to observations in related spiro 1,3-benzoxazines .
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: Methoxy or hydroxyl substituents (e.g., 3-methoxy or 6-amino-2-ol derivatives) enhance hydrophilicity compared to the parent compound .
- Halogenation : Bromine in 2-bromobicyclo[2.2.1]heptan-1-amine HCl introduces halogen bonding capabilities, useful in crystallography or target engagement .
Key Research Findings
Conformational Rigidity : Spiro[3.3]heptan-1-amine’s rigid structure improves binding affinity in kinase inhibitors compared to flexible amines .
Biological Activity : Methoxy-substituted derivatives show enhanced blood-brain barrier penetration in preclinical models .
Stability : Brominated bicyclo analogs exhibit greater thermal stability, making them suitable for high-temperature reactions .
Biological Activity
Spiro[3.3]heptan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which confers distinct biological activities. Research has indicated its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key findings from recent studies and case reports.
Chemical Structure and Properties
The compound features a spirocyclic structure that allows for unique interactions with biological targets. Its amine group enhances its reactivity, making it a versatile building block in organic synthesis.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure enables it to modulate enzyme activity and alter cellular signaling pathways, leading to various biological effects such as:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
In the context of cancer research, this compound has shown promise as an anticancer agent. Notably, it has been incorporated into the structures of existing anticancer drugs, enhancing their efficacy while reducing toxicity:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Sonidegib | 0.0015 | Original drug with high potency |
| Spiro[3.3]heptan analog (trans-76) | 0.48 | Moderate potency; less active than Sonidegib |
| Spiro[3.3]heptan analog (cis-76) | 0.24 | Moderate potency; less active than Sonidegib |
These results indicate that while the analogs are less potent than Sonidegib, they still exhibit significant biological activity, particularly in inhibiting the Hedgehog signaling pathway, which is crucial in many cancers.
Case Study 1: Antimicrobial Testing
A series of tests evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Applications
In a study involving human hepatocellular carcinoma cells (HepG2), this compound was tested alongside established anticancer drugs like vorinostat. The results showed that the spirocyclic compound could induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards normal cells.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Spiro[3.3]heptane | Limited bioactivity | Lacks amine functionality |
| Spiro[3.3]heptan-3-amine | Moderate bioactivity | Amine group positioned differently |
This compound stands out due to its specific structural features that enhance its reactivity and biological effects.
Q & A
Basic: What are the standard synthetic routes for Spiro[3.3]heptan-1-amine hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves cyclopropane ring formation followed by amine functionalization. A common approach includes:
- Step 1: Cyclopropanation of ketone precursors (e.g., Spiro[3.3]heptan-1-one ) using reagents like diazomethane or Simmons-Smith reagents.
- Step 2: Reductive amination or nucleophilic substitution to introduce the amine group.
- Step 3: Hydrochloride salt formation via HCl treatment in anhydrous conditions .
Optimization focuses on controlling temperature (0–5°C for cyclopropanation) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions. Continuous flow reactors improve scalability and purity in industrial settings .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm spirocyclic structure and amine proton integration. Chemical shifts for cyclopropane protons typically appear at δ 1.2–1.8 ppm .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 148.09 for CHNCl) .
Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
Yield variations often arise from incomplete cyclopropanation or amine oxidation. Mitigation strategies include:
- In-situ monitoring: FTIR tracks carbonyl reduction (disappearance of C=O stretch at ~1700 cm) .
- Additives: Catalytic amounts of NaBH or LiAlH stabilize reactive intermediates during reductive amination .
- Statistical Design: DOE (Design of Experiments) identifies critical parameters (e.g., temperature, stoichiometry) to optimize reproducibility .
Advanced: What challenges arise in achieving >99% purity, and how are they addressed?
Methodological Answer:
Common impurities include unreacted ketone precursors or over-alkylated amines. Remediation involves:
- Recrystallization: Ethanol/water mixtures selectively precipitate the hydrochloride salt .
- Ion-Exchange Chromatography: Strong cation exchangers (e.g., sulfonated resins) remove cationic byproducts .
- Chiral Separation: If enantiomers form, chiral HPLC columns (e.g., Chiralpak IA) resolve stereoisomers .
Advanced: How is this compound applied in medicinal chemistry research?
Methodological Answer:
The spirocyclic amine motif is prized for conformational rigidity, enhancing target binding. Applications include:
- Ferroptosis Inhibitors: Analogues like Liproxstatin-1 (a spiroquinoxaline) demonstrate IC values <50 nM in renal cell models .
- GPCR Targeting: The amine group serves as a protonatable site for interactions with CNS receptors (e.g., serotonin receptors) .
- Prodrug Design: Hydrochloride salts improve solubility for in vivo pharmacokinetic studies .
Advanced: How should researchers address contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected C shifts) may arise from tautomerism or solvent effects. Steps include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., ring puckering) affecting shifts .
- DFT Calculations: Computational models (e.g., Gaussian) predict theoretical spectra to validate assignments .
- Cross-Validation: Compare with X-ray crystallography data if single crystals are obtainable .
Advanced: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Degrades above 150°C; store at 2–8°C in desiccated environments .
- Light Sensitivity: Amber vials prevent photolytic cleavage of the cyclopropane ring .
- pH Sensitivity: Aqueous solutions (pH <3) prevent amine deprotonation and oxidation .
Advanced: How can computational modeling predict the reactivity of Spiro[3.3]heptan-1-amine derivatives?
Methodological Answer:
- Molecular Dynamics (MD): Simulates ring strain effects on reaction pathways (e.g., nucleophilic attack at the amine) .
- Docking Studies: Predict binding affinities to biological targets using AutoDock Vina or Schrödinger .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
